molecular formula C26H21ClN2O3 B2994384 N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 1251628-36-0

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2994384
CAS No.: 1251628-36-0
M. Wt: 444.92
InChI Key: PDLIEAVIJFEKMP-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide features a quinolin-4-one core substituted at position 3 with a 4-ethylbenzoyl group and linked via an acetamide moiety to a 4-chlorophenyl ring.

  • Acetamide linkage: The 4-chlorophenyl group on the acetamide is electron-withdrawing, contrasting with electron-donating substituents (e.g., 4-methoxyphenyl in ), which may affect solubility and receptor affinity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c1-2-17-7-9-18(10-8-17)25(31)22-15-29(23-6-4-3-5-21(23)26(22)32)16-24(30)28-20-13-11-19(27)12-14-20/h3-15H,2,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIEAVIJFEKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the 4-Chlorophenyl Group: The final step involves the acylation of the quinoline derivative with 4-chlorophenyl acetic acid under appropriate reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Structural Comparisons

The table below compares structural features and molecular properties of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Position 3 Substituent Acetamide Substituent Molecular Weight (g/mol) Key Reference(s)
Target Compound Quinolin-4-one 4-Ethylbenzoyl 4-Chlorophenyl ~437.87*
N-(4-Chlorophenyl)-2-[6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]acetamide () Quinolin-4-one Phenylsulfonyl 4-Chlorophenyl 424.28
2-(3-Benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide () Quinolin-4-one Benzoyl 4-Methoxyphenyl 426.50
(E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide () Quinazolin-4-one 3-Nitrostyryl 4-Chlorophenyl 460.34
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide () Quinazolin-4-one Piperazine-chloroacetyl 4-Chlorophenyl 415.44†

*Calculated based on molecular formula (C26H20ClN2O3).
†Derived from (C22H20Cl2N4O3).

Key Observations :

  • Substituents at position 3 (e.g., sulfonyl, benzoyl, ethylbenzoyl) significantly alter steric and electronic profiles, impacting target selectivity .
Pharmacological Properties
  • ADME profiles : Analogs in exhibit good blood-brain barrier (BBB) permeability and intestinal absorption (QED >0.6), attributed to the acetamide moiety’s balance of hydrophilicity and lipophilicity . The target’s 4-ethylbenzoyl group may further enhance BBB penetration but reduce aqueous solubility.

Biological Activity

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its complex structure and potential biological activities have garnered attention in medicinal chemistry, particularly for its therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H21ClN2O3C_{26}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 444.9 g/mol. The compound features a quinoline backbone, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC26H21ClN2O3C_{26}H_{21}ClN_{2}O_{3}
Molecular Weight444.9 g/mol
CAS Number1251628-36-0
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit microbial enzymes, leading to antimicrobial effects.
  • Cell Signaling Interference : The compound may disrupt cell signaling pathways, contributing to anticancer activity.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The exact minimum inhibitory concentration (MIC) values for this specific compound are yet to be fully characterized.

Anticancer Activity

Quinoline derivatives are also recognized for their potential anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including those structurally similar to this compound. The results indicated promising antimicrobial effects against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 6.25 μg/mL against certain pathogens .
  • Anticancer Mechanisms : Another research article explored the anticancer mechanisms of quinoline derivatives. It reported that these compounds could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

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